2-Amino-5-fluorobenzeneboronic acid, neopentyl glycol ester, N-BOC protected

Description

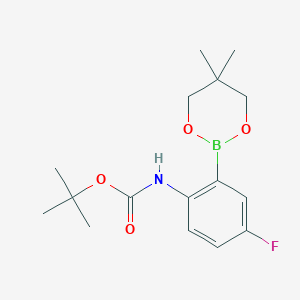

This compound is a boronic acid derivative featuring three key structural modifications:

- Boronic acid moiety: Converted into a neopentyl glycol ester, enhancing stability and solubility in organic solvents.

- Aromatic substitution: A fluorine atom at the 5-position and an amino group at the 2-position on the benzene ring.

- Protection: The amino group is shielded by a tert-butoxycarbonyl (BOC) group, preventing unwanted reactivity during synthetic processes.

Synthesis: As described in , the neopentyl glycol ester is formed via refluxing with neopentyl glycol in toluene, a common method to stabilize boronic acids for Suzuki-Miyaura cross-coupling reactions . The BOC group is introduced using standard carbamate protection protocols.

Applications: This compound is primarily used in medicinal chemistry and materials science, particularly in synthesizing fluorinated aromatic intermediates for drug candidates or agrochemicals.

Properties

IUPAC Name |

tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO4/c1-15(2,3)23-14(20)19-13-7-6-11(18)8-12(13)17-21-9-16(4,5)10-22-17/h6-8H,9-10H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJMNNBHOSICOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601126542 | |

| Record name | 1,1-Dimethylethyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601126542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-08-2 | |

| Record name | 1,1-Dimethylethyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601126542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluorobenzeneboronic acid, neopentyl glycol ester, N-BOC protected typically involves the reaction of 4-fluoroaniline with tert-butyl chloroformate in the presence of a base, followed by the introduction of the dioxaborinan ring through a boronic acid derivative. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Organic solvents like dichloromethane or tetrahydrofuran

Catalysts: Palladium or other transition metal catalysts

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The neopentyl glycol boronic ester participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. The fluorine substituent enhances electrophilic character, improving coupling efficiency with electron-deficient partners .

Representative Conditions:

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | K₂CO₃ or Na₂CO₃ |

| Solvent | THF, DMF, or DME |

| Temperature | 80–100°C |

Key Features:

-

Neopentyl glycol ester stabilizes boron during transmetalation .

-

N-BOC protection prevents unwanted side reactions at the amino group.

-

Fluorine directs regioselectivity in meta-substituted products .

Matteson-Type 1,2-Metalate Rearrangements

The compound undergoes 1,2-metalate rearrangements with organometallic reagents (e.g., Grignard or organolithium), enabling stereospecific C–B bond transformations .

Mechanistic Steps:

-

Nucleophilic attack at boron, forming tetracoordinate boronate.

-

Concerted migration of nucleophile and leaving group displacement.

Applications:

Protodeboronation

Under radical or acidic conditions, the boronic ester undergoes protodeboronation. Neopentyl glycol esters exhibit slower reactivity compared to pinacol esters, requiring harsher conditions .

Catalytic Protodeboronation Protocol:

| Parameter | Specification |

|---|---|

| Catalyst | Cu(OTf)₂/DTBP (di-tert-butyl peroxide) |

| Solvent | MeCN or DCE |

| Temperature | 60–80°C |

| Yield Range | 70–85% |

N-BOC Deprotection and Amino Group Functionalization

The N-BOC group is cleaved under acidic conditions (e.g., TFA or HCl/dioxane), exposing the primary amine for further derivatization :

Deprotection Conditions:

-

Reagent: 4M HCl in dioxane or 50% TFA/CH₂Cl₂.

-

Time: 1–4 hours at 25°C.

-

Result: Free amine for acylation, alkylation, or peptide coupling .

Functionalization Examples:

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | Acetamide derivative |

| Reductive Amination | Aldehyde/NaBH₃CN | Secondary amine |

| Sulfonylation | Tosyl chloride | Sulfonamide |

Electrophilic Aromatic Substitution (EAS)

Observed Reactions:

-

Nitration: Low yield due to competing protodeboronation.

-

Halogenation: Selective para-bromination using Br₂/FeCl₃.

Stability and Handling Considerations

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in drug development. This is particularly relevant in the synthesis of compounds targeting diseases such as cancer and viral infections .

Antiviral and Anticancer Agents

Research indicates that derivatives of 2-amino-5-fluorobenzeneboronic acid can act as precursors for antiviral agents. For instance, they have been explored for their potential in treating HIV and simplexvirus infections. Additionally, compounds derived from this structure have shown promise as anticancer agents by targeting specific pathways involved in tumor growth .

Biochemical Applications

Molecular Recognition

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in the design of molecular sensors and receptors. The 2-amino-5-fluorobenzeneboronic acid derivative has been utilized to create chemical receptors that selectively bind to biological molecules such as saccharides and nucleic acids. This property is exploited in biosensing applications, where the detection of specific biomolecules is crucial .

Sensing and Detection

The compound's ability to form boronate esters with diols has led to its use in developing fluorescent sensors for detecting saccharides and other polyol-containing substances. This application is particularly beneficial in microbiology for labeling Gram-positive bacteria due to their thick peptidoglycan layers .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of 2-amino-5-fluorobenzeneboronic acid exhibited significant antiviral activity against HIV. The compounds were synthesized through a series of reactions involving the boronic acid moiety, leading to enhanced efficacy compared to traditional antiviral agents .

Case Study 2: Biosensor Development

Research highlighted the development of a biosensor utilizing a receptor based on 2-amino-5-fluorobenzeneboronic acid for the detection of glucose levels. The sensor showed high selectivity and sensitivity, indicating potential for clinical applications in diabetes management .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for synthesizing antiviral and anticancer drugs |

| Molecular Recognition | Forms boronate esters with diols for selective binding to biomolecules |

| Sensing and Detection | Used in biosensors for detecting saccharides and other biological analytes |

| Antiviral Research | Explored as a precursor for compounds targeting HIV and other viral infections |

| Anticancer Research | Investigated for its role in synthesizing compounds that inhibit tumor growth |

Mechanism of Action

The mechanism of action of 2-Amino-5-fluorobenzeneboronic acid, neopentyl glycol ester, N-BOC protected involves its interaction with specific molecular targets and pathways. The dioxaborinan ring can form reversible covalent bonds with biological molecules, while the fluorophenyl group can enhance binding affinity and specificity. These interactions can modulate enzymatic activity or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

5-Benzyloxy-1H-indole-2-boronic Acid, N-BOC Protected

- Structure: Features an indole core with a benzyloxy group at the 5-position and a boronic acid at the 2-position, esterified into a cyclic boronate. The amino group on the indole is BOC-protected.

- Key Differences: Aromatic system: Indole (heterocyclic) vs. benzene (monocyclic) in the target compound.

- Applications : Used in synthesizing kinase inhibitors due to the indole scaffold’s biological relevance.

4-(N-BOC-Amino)phenylboronic Acid

- Key Differences: Substitution pattern: Lacks fluorine, altering electronic effects (less electron-withdrawing).

- Applications : Common in bioconjugation and sensor development due to its unmodified boronic acid group.

5-Boc-Amino-2-Hydroxymethylphenylboronic Acid

- Structure: Contains a hydroxymethyl group at the 2-position and a BOC-protected amino group at the 5-position.

- Key Differences :

- Applications : Useful in prodrug design or polymer chemistry.

2-Bromomethyl-4-fluorophenylboronic Acid Neopentyl Glycol Ester

- Structure: Shares the neopentyl glycol ester and fluorine substituent but replaces the amino group with a bromomethyl group.

- Electronic effects: Bromine’s electron-withdrawing nature vs. amino group’s electron-donating character (post-BOC removal) .

- Applications : Intermediate in synthesizing fluorinated polymers or bioactive molecules.

2-(N-Methylaminomethyl)-5-fluorophenylboronic Acid, Pinacol Ester

- Structure: Features a pinacol ester (vs. neopentyl glycol) and an N-methylaminomethyl group.

- Key Differences: Ester stability: Pinacol esters are less hydrolytically stable than neopentyl glycol esters under acidic conditions. Substituent: N-Methylaminomethyl introduces a tertiary amine, altering solubility and coordination properties .

- Applications : Explored in catalytic systems or metal-organic frameworks (MOFs).

Research Findings and Trends

- Stability : Neopentyl glycol esters (target compound) exhibit superior stability over pinacol esters, making them preferable for multi-step syntheses .

- Reactivity : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the boronic acid, accelerating Suzuki couplings .

- BOC Deprotection: The BOC group is selectively removed under mild acidic conditions (e.g., TFA), enabling post-functionalization of the amino group .

Biological Activity

2-Amino-5-fluorobenzeneboronic acid, neopentyl glycol ester, N-BOC protected (CAS RN: 1218791-08-2) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and play a role in various biochemical processes. The N-BOC (tert-butoxycarbonyl) protection group is often used in organic synthesis to protect amines during chemical reactions.

Synthesis

The synthesis of 2-Amino-5-fluorobenzeneboronic acid involves several steps, including the protection of the amino group and the introduction of the boronic acid functionality. A typical synthetic route may include:

- Protection of the Amino Group : Using BOC anhydride to protect the amino group.

- Formation of Boronic Acid : Reacting a suitable precursor with boron reagents.

- Final Esterification : Using neopentyl glycol to form the ester.

The biological activity of 2-Amino-5-fluorobenzeneboronic acid can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity and may influence binding affinity.

Key Mechanisms Include :

- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases by forming stable covalent adducts.

- Targeting Cancer Pathways : Compounds like this have been explored for their potential in targeting KRAS mutations, which are prevalent in various cancers .

Case Studies

- Fluorescent Probes : Research has shown that derivatives of fluorinated amino acids can serve as fluorescent probes in biological imaging, facilitating the study of protein interactions .

- Microbial Genetics : The compound has been utilized in yeast genetics for counterselection purposes, demonstrating its utility in genetic engineering applications .

Toxicity and Safety

According to safety data sheets, while specific toxicity data for this compound is limited, general precautions are advised due to potential irritant properties. Long-term exposure may lead to respiratory issues .

Research Findings

Recent studies have highlighted the versatility of boronic acids in drug design:

- Modulation of Protein Interactions : Boronic esters have been shown to modulate protein interactions effectively, which can be crucial for therapeutic applications .

- Chemical Biology Applications : The ability to incorporate boronic acids into peptides has opened new avenues for studying cellular processes .

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₃BF₂N₂O₃ |

| Molecular Weight | 224.10 g/mol |

| CAS Number | 1218791-08-2 |

| Solubility | Soluble in DMSO and methanol |

| Toxicity | Irritant; handle with care |

Q & A

Q. What strategies enable the integration of this compound into polymeric matrices for sensor applications?

- Methodological Answer : Copolymerization with acrylates (e.g., methyl methacrylate) via radical initiation incorporates the boronate ester into the polymer backbone. Fluorescence quenching assays validate analyte-binding efficacy in the resulting matrix .

Data Contradiction Analysis

- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 97% vs. 99% ) may stem from catalyst loading or purity of starting materials. Researchers should replicate protocols with controlled reagent grades and monitor reaction progress via TLC .

- Toxicity Profile Conflicts : While some SDS reports skin sensitization (H317 ), others lack acute toxicity data . Standardized in vitro assays (e.g., Ames test for mutagenicity) are recommended to resolve these gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.